5-Chloro-6-isopropoxybenzofuran-2-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-isopropoxybenzofuran-2-carboxylicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a free radical cyclization cascade, which is effective for constructing complex benzofuran derivatives . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as proton quantum tunneling have been employed to minimize side reactions and improve yield .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-6-isopropoxybenzofuran-2-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.
Substitution: Halogenation, nitration, and other substitution reactions can introduce new functional groups, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.
Scientific Research Applications
5-Chloro-6-isopropoxybenzofuran-2-carboxylicacid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloro-6-isopropoxybenzofuran-2-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to modulate enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Benzothiophene: Another related compound, benzothiophene, has a sulfur atom in place of the oxygen in benzofuran, leading to different chemical and biological properties.
Uniqueness: The uniqueness of 5-Chloro-6-isopropoxybenzofuran-2-carboxylicacid lies in its specific substituents, which confer enhanced biological activity and chemical reactivity compared to its parent compound and other similar derivatives .
Properties
Molecular Formula |
C12H11ClO4 |
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Molecular Weight |
254.66 g/mol |
IUPAC Name |
5-chloro-6-propan-2-yloxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H11ClO4/c1-6(2)16-10-5-9-7(3-8(10)13)4-11(17-9)12(14)15/h3-6H,1-2H3,(H,14,15) |
InChI Key |
KFEBYTJIIKEOEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C2C=C(OC2=C1)C(=O)O)Cl |
Origin of Product |
United States |
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